molecular formula C18H20N4O4S B3711431 N~1~-(4-{[4-(3-PYRIDYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

N~1~-(4-{[4-(3-PYRIDYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B3711431
M. Wt: 388.4 g/mol
InChI Key: BUXLQAILQVRYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions occur. Information about the specific chemical reactions involving “N-(4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide” is not available in the current resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, and boiling point. These properties can influence how the compound behaves under different conditions . Specific information about the physical and chemical properties of “N-(4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide” is not available in the current resources.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. For medicinal compounds, this often involves interactions with specific proteins or enzymes in the body. The mechanism of action for “N-(4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide” is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Information about the specific safety and hazards of “N-(4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide” is not available in the current resources .

Future Directions

The future directions for research on a compound can be influenced by many factors, including its known properties, potential applications, and areas of interest in the scientific community. The future directions for research on “N-(4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide” are not specified in the available resources .

Properties

IUPAC Name

N-[4-[4-(pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-14(23)20-16-4-6-17(7-5-16)27(25,26)22-11-9-21(10-12-22)18(24)15-3-2-8-19-13-15/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXLQAILQVRYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-{[4-(3-PYRIDYLCARBONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

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